N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide is a synthetic organic compound featuring a thiazole ring, a fluorinated benzene ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S2/c1-5-12-8-17-14(21-12)9-18(4)22(19,20)13-6-10(2)15(16)11(3)7-13/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDCWRBTGPANBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)S(=O)(=O)C2=CC(=C(C(=C2)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethylamine with carbon disulfide and bromine, followed by cyclization with an appropriate aldehyde.
Sulfonamide Formation: The thiazole derivative is then reacted with 4-fluoro-3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an anti-inflammatory agent and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, disrupting their normal function. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide
- N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-chloro-N,3,5-trimethylbenzenesulfonamide
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s biological activity and chemical reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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